molecular formula C16H14ClN5O B11269692 N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide

N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11269692
M. Wt: 327.77 g/mol
InChI Key: YAZSMXPTRHMPSN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a phenylamino group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.

    Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxylic acid
  • N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H14ClN5O

Molecular Weight

327.77 g/mol

IUPAC Name

5-anilino-N-(5-chloro-2-methylphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H14ClN5O/c1-10-7-8-11(17)9-13(10)19-16(23)14-15(21-22-20-14)18-12-5-3-2-4-6-12/h2-9H,1H3,(H,19,23)(H2,18,20,21,22)

InChI Key

YAZSMXPTRHMPSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=NNN=C2NC3=CC=CC=C3

Origin of Product

United States

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